(3-Propylpyridin-2-yl)methanol
Description
Significance of Pyridinemethanol Derivatives in Contemporary Chemical Research
Pyridinemethanol derivatives, a class of compounds featuring a pyridine (B92270) ring substituted with a hydroxymethyl group, are of substantial importance in contemporary chemical research. Their utility spans medicinal chemistry, materials science, and synthetic chemistry. The pyridine nucleus is a key structural motif in numerous pharmaceuticals, including anticancer, anti-Alzheimer's, and antimicrobial agents. nih.govsciencepublishinggroup.com Pyridine-based drugs have shown efficacy against a wide array of pathogens, including bacteria and fungi. openaccessjournals.com
Derivatives of pyridinemethanol are valuable synthetic intermediates. chemicalbook.com For instance, they are used in the preparation of potential kinase inhibitors and histone deacetylase inhibitors for cancer therapy. chemicalbook.com The development of potent and selective antagonists for transient receptor potential vanilloid 3 (TRPV3), which feature a pyridinyl methanol (B129727) moiety, highlights their potential role in research on pain and inflammation. nih.gov Furthermore, the ability of the pyridine nitrogen to act as a ligand for metal ions makes pyridinemethanol derivatives useful in coordination chemistry and catalysis. pmarketresearch.com The continuous research into these derivatives aims to develop novel structures with enhanced potency and optimized pharmacokinetic properties. openaccessjournals.com
Structural Characteristics of (3-Propylpyridin-2-yl)methanol and its Relevance in Organic Chemistry
This compound is an organic compound whose structure is defined by a pyridine ring substituted at the 2-position with a hydroxymethyl group (-CH2OH) and at the 3-position with a propyl group (-CH2CH2CH3). This specific arrangement of functional groups imparts a unique combination of properties relevant to organic chemistry.
The relative positions of the substituents are crucial. The ortho-positioning of the hydroxymethyl and propyl groups can lead to specific intramolecular interactions and dictate the molecule's conformational preferences, which in turn affects its reactivity and potential as a ligand or a building block in more complex syntheses.
Table 1: Chemical and Physical Properties of this compound An interactive data table providing key identifiers and properties of the compound.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 102438-91-5 | chemicalbook.comnih.gov |
| Molecular Formula | C9H13NO | chemicalbook.comnih.gov |
| Molecular Weight | 151.21 g/mol | chemicalbook.com |
| Purity | 96% | chemicalbook.com |
Historical Development and Evolution of Pyridine-Based Compound Research
The study of pyridine-based compounds has a rich history that has significantly shaped the field of organic chemistry. Pyridine was first isolated from coal tar in the 19th century, a discovery that marked a key milestone in heterocyclic chemistry. openaccessjournals.comwikipedia.org For decades after its initial discovery, its precise chemical structure remained a subject of investigation until it was finally elucidated by Wilhelm Körner and James Dewar in the late 1860s and early 1870s. nih.govwikipedia.org They proposed that pyridine's structure is analogous to benzene, with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.org
This structural determination paved the way for synthetic chemists to develop methods for constructing the pyridine ring. The first major synthesis of a pyridine derivative was reported by Arthur Rudolf Hantzsch in 1881. wikipedia.org The Hantzsch pyridine synthesis typically involves the condensation of a β-keto acid, an aldehyde, and ammonia. Another landmark method, the Chichibabin pyridine synthesis, was developed in 1924 and involves the condensation of aldehydes or ketones in the presence of ammonia. wikipedia.org These foundational synthetic methodologies catalyzed an explosion in pyridine chemistry, leading to the preparation and study of a vast number of derivatives with diverse applications, particularly in pharmaceuticals and agrochemicals. sciencepublishinggroup.comwikipedia.org
Scope and Research Objectives for In-depth Investigation of this compound
The unique structural features of this compound present several avenues for future research. A primary objective is the exploration of its potential in medicinal chemistry. Given that pyridinemethanol scaffolds are present in various biologically active molecules, research can be directed towards synthesizing and screening derivatives of this compound for various therapeutic targets. sciencepublishinggroup.comnih.gov Developing structure-activity relationships (SAR) would be crucial in guiding the design of new compounds with improved efficacy and selectivity. openaccessjournals.com
Another key research area is its application in coordination chemistry and catalysis. The bidentate potential of the pyridine nitrogen and the hydroxyl oxygen makes this compound an interesting candidate as a ligand for transition metals. Research objectives could include the synthesis and characterization of its metal complexes and the evaluation of their catalytic activity in various organic transformations.
Furthermore, its role as a versatile building block in organic synthesis warrants investigation. The functional groups present allow for a variety of chemical modifications, enabling the construction of more complex molecular architectures. Future studies could focus on developing efficient synthetic routes that utilize this compound as a key intermediate for novel materials or complex natural product analogues.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-propylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-4-8-5-3-6-10-9(8)7-11/h3,5-6,11H,2,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSIDXNBLQEUQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652229 | |
| Record name | (3-Propylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102438-91-5 | |
| Record name | (3-Propylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Propylpyridin 2 Yl Methanol and Its Analogs
Conventional Synthetic Approaches to Pyridinemethanols
Traditional methods for synthesizing pyridinemethanols have long been established, primarily relying on the reduction of functional groups or nucleophilic additions to the pyridine (B92270) ring.
Reduction of Pyridinecarboxylates and Pyridinecarboxaldehydes
A common and straightforward route to pyridinemethanols involves the reduction of corresponding pyridinecarboxylic acids, their ester derivatives (pyridinecarboxylates), or pyridinecarboxaldehydes.
The reduction of pyridinecarboxylates, such as potassium pyridinecarboxylate, can be achieved using metal hydrides like lithium aluminum hydride (LiAlH4) in a solvent like tetrahydrofuran (B95107) (THF). google.com This method is advantageous due to the good solubility of potassium pyridinecarboxylate in ether solvents, which can lead to a decrease in the amount of reducing agent required. google.com The reaction time typically ranges from 1 to 6 hours. google.com Sodium borohydride (B1222165) (NaBH4), often in combination with a Lewis acid such as aluminum chloride (AlCl3), is also employed for the reduction of pyridinecarboxylic esters to the corresponding alcohols.
Similarly, pyridinecarboxaldehydes can be reduced to pyridinemethanols. For instance, the oxidation of 2- and 3-pyridinemethanols can yield the corresponding aldehydes, and this process can be reversed through reduction. iitm.ac.in Various reducing agents are suitable for this transformation.
A general scheme for this reduction is as follows:
Starting Material: Pyridine-2-carboxylic acid or its ester/aldehyde derivative.
Key Reagents: A reducing agent such as LiAlH4 or NaBH4.
Product: Pyridin-2-yl)methanol.
For the specific synthesis of (3-Propylpyridin-2-yl)methanol, this would involve starting with 3-propylpyridine-2-carboxylic acid or its corresponding ester or aldehyde.
Nucleophilic Additions to Pyridine Ring Systems
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. beilstein-journals.org Hard nucleophiles, including organometallic reagents and hydrides, typically add to the 2-position of the pyridine ring. quimicaorganica.org
Activation of the pyridine nitrogen, often by N-alkylation to form a pyridinium (B92312) salt, enhances the electrophilicity of the ring and facilitates nucleophilic addition. chemrxiv.orguiowa.edu However, this can sometimes lead to a mixture of regioisomers (C2, C4, and C6 adducts). chemrxiv.org The regioselectivity of the addition is influenced by the nature of the nucleophile and the substituents already present on the pyridine ring. chemrxiv.org For example, studies have shown that ester and nitrile substituents can direct nucleophilic addition to the para-position (C4), while amide and bromide groups can direct it to the ortho-positions (C2, C6). chemrxiv.org
Catalytic Hydrogenation Methods
Catalytic hydrogenation offers another pathway to pyridinemethanols, although it is more commonly used for the reduction of the pyridine ring itself to form piperidines. rsc.orgasianpubs.org The hydrogenation of substituted pyridines can be challenging and often requires specific catalysts and conditions to achieve the desired outcome without over-reduction. rsc.orgasianpubs.org
Catalysts such as platinum oxide (PtO2) and rhodium on carbon have been used for the hydrogenation of pyridine derivatives. rsc.orgasianpubs.org The reaction conditions, including pressure and temperature, as well as the solvent, play a crucial role in the selectivity of the reduction. For instance, hydrogenation of pyridines with PtO2 in glacial acetic acid has been reported to yield piperidine (B6355638) derivatives. asianpubs.org The reduction of 2-pyridinemethanol (B130429) to 2-piperidinemethanol (B146044) has been achieved with a rhodium oxide catalyst, though the yield can be affected by potential catalyst poisoning from the substrate or product. rsc.org
Advanced Synthetic Strategies for this compound Synthesis
More recent synthetic methodologies focus on achieving higher regioselectivity and efficiency, often through the use of advanced catalytic systems or one-pot reactions.
Regioselective Functionalization Techniques for Pyridine Rings
The direct and selective functionalization of the pyridine ring is a significant area of research. beilstein-journals.orgnih.gov Achieving regioselectivity, particularly at a specific carbon atom, is crucial for the efficient synthesis of complex substituted pyridines like this compound.
Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for this purpose. beilstein-journals.org These methods can introduce alkyl, aryl, and other groups onto the pyridine ring with high selectivity. For example, palladium-catalyzed cross-dehydrogenative coupling has been used for the arylation and benzylation of pyridine N-oxides. beilstein-journals.org
Another approach involves the use of directing groups to guide the functionalization to a specific position. An oxazoline (B21484) group at the 3-position of a pyridine ring has been shown to direct rhodium-catalyzed C-H amidation to the 2-position with high regioselectivity. whiterose.ac.uk Similarly, blocking groups can be employed to prevent reaction at certain positions, thereby directing functionalization to the desired site. A maleate-derived blocking group has been used to achieve selective C-4 alkylation of pyridines. nih.gov
These regioselective techniques are highly valuable for constructing the specific substitution pattern of this compound, allowing for the precise introduction of the propyl group at the C-3 position and the hydroxymethyl group at the C-2 position.
| Technique | Catalyst/Reagent | Selectivity | Reference |
| C-H Amidation | Rhodium-based catalyst | C-2 position directed by 3-oxazoline | whiterose.ac.uk |
| C-4 Alkylation | Minisci reaction with a blocking group | C-4 position | nih.gov |
| C-H Arylation | Palladium catalyst | C-2 position of pyridine N-oxides | beilstein-journals.org |
One-Pot Multicomponent Reaction Sequences
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted pyridines. nih.govorganic-chemistry.orgmdpi.com These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a highly selective manner. nih.gov
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. oatext.comanton-paar.com This technology utilizes the ability of polar molecules to transform electromagnetic energy into heat, enabling rapid and uniform heating of the reaction mixture. anton-paar.com For the synthesis of pyridine derivatives and their analogs, microwave irradiation offers significant advantages.
The synthesis of functionalized pyridines, such as imidazo[1,5-a]pyridine (B1214698) derivatives, has been successfully achieved using one-pot microwave-assisted protocols. mdpi.com For instance, the cycloaddition reaction to form the core structure can be completed with yields exceeding 80% under microwave conditions. mdpi.com Subsequent modifications, like quaternization via an SN2-type reaction, can also be efficiently performed in a microwave reactor at elevated temperatures (e.g., 155 °C) for short durations (e.g., 50 minutes). mdpi.com
A general approach for synthesizing substituted pyridines involves multicomponent reactions under microwave irradiation. For example, a one-pot, four-component reaction of a suitable aldehyde, an active methylene (B1212753) compound like ethyl cyanoacetate, an acetophenone (B1666503) derivative, and an ammonium (B1175870) source in ethanol (B145695) can yield highly substituted pyridones. nih.gov The use of microwave heating in such reactions has been shown to reduce reaction times from hours to mere minutes (2-7 min) and significantly increase yields (82-94%). nih.gov
While a specific microwave-assisted protocol for this compound is not extensively documented, established methods for analogous structures can be adapted. A plausible strategy would involve a multicomponent reaction to construct the substituted pyridine ring, followed by functional group transformations, all potentially accelerated by microwave energy. The optimization of such a synthesis would involve screening solvents, catalysts, and microwave parameters (temperature, time, and power). oatext.commdpi.com
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyridine Derivatives
| Reaction Type | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Four-component synthesis of 3-pyridine derivatives | Microwave Irradiation | 2–7 min | 82–94% | nih.gov |
| Four-component synthesis of 3-pyridine derivatives | Conventional Heating | 8–12 h | 65–81% | nih.gov |
| Synthesis of α,β-unsaturated compounds | Microwave Irradiation | 0.5–1 min | High | oatext.com |
Green Chemistry Principles in the Synthesis of this compound
The integration of green chemistry principles into the synthesis of pyridine-containing molecules is crucial for developing environmentally benign and sustainable chemical processes. This involves the use of sustainable resources, biocatalysis, and the optimization of reaction efficiency to minimize waste.
A key aspect of green synthesis is the use of sustainable and less hazardous solvents. bhu.ac.in Ethanol, for instance, is often preferred over less polar solvents like dichloromethane (B109758) or toluene (B28343) due to its lower toxicity and renewability. bhu.ac.in Furthermore, solvent-free reaction conditions, often facilitated by techniques like microwave heating or the use of heterogeneous catalysts, represent an ideal green chemistry scenario. tandfonline.com
Methanol (B129727), a readily available and inexpensive bulk chemical, is gaining significant attention not just as a solvent but as a sustainable C1 building block in organic synthesis. chemrxiv.orgspringernature.com Transition-metal-catalyzed reactions utilizing methanol as a C1 source, often through a "borrowing hydrogen" mechanism, provide an atom-economical route for methylation and the synthesis of more complex molecules. chemrxiv.orgacs.orgnih.gov In this strategy, the catalyst temporarily "borrows" hydrogen from methanol to form a metal-hydride and formaldehyde (B43269) in situ. chemrxiv.org This reactive intermediate can then participate in the desired C-C or C-N bond formation, with water being the only byproduct. nih.gov
Ruthenium-based catalysts have proven particularly effective for the N-methylation of amines, including pyridine-containing substrates, using methanol as the methyl source. acs.orgnih.gov This approach avoids the use of toxic methylating agents like methyl halides. While direct application to form the propyl group of this compound is more complex, the principle of using simple alcohols as building blocks is a cornerstone of modern green synthesis. The construction of the pyridine ring itself could potentially involve C1 sources derived from sustainable feedstocks.
Table 2: Examples of Methanol as a C1 Source in Catalytic Reactions
| Catalyst System | Substrate Type | Product | Key Feature | Reference |
|---|---|---|---|---|
| (DPEPhos)RuCl2PPh3 | Amines (including pyridine derivatives) | N-methylated amines | Uses methanol as C1 source; weak base conditions | acs.orgnih.gov |
| PNHP-pincer Ru catalysts | Primary aromatic amines | N-monomethylated amines | Selective methylation with methanol | chemrxiv.org |
Biocatalysis offers a highly efficient and environmentally friendly alternative to traditional chemical synthesis, leveraging the high chemo-, regio-, and stereoselectivity of enzymes. rsc.orgrsc.orgnumberanalytics.com For the synthesis of functionalized pyridines, biocatalytic methods are being developed to perform specific transformations under mild, aqueous conditions.
A notable example is the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant whole-cell biocatalysts. rsc.orgrsc.org This process utilizes hydroxylating enzymes that can perform C-H oxyfunctionalizations, a reaction that is challenging to achieve with high selectivity using conventional chemistry. rsc.org The use of whole cells conveniently circumvents the need for adding expensive cofactors like NAD(P)H, as the cellular machinery handles cofactor regeneration. rsc.orgillinois.edu This biocatalytic route provides a simpler and more sustainable alternative to multi-step chemical syntheses that often rely on harsh oxidizing and reducing agents. rsc.org
Enzymes are also being employed in multicomponent reactions to create complex heterocyclic structures. For instance, lipase (B570770) enzymes such as Candida antarctica lipase B (CALB) have been found to catalyze the Groebke-Blackburn-Bienaymé reaction to produce imidazo[1,2-a]pyridine (B132010) derivatives in high yields. researchgate.net Furthermore, chemo-enzymatic cascade reactions are being designed for the asymmetric synthesis of piperidines (the reduced form of pyridines) from activated pyridine precursors. acs.orgnih.gov These cascades can involve enzymes like amine oxidases and ene-imine reductases to create multiple stereocenters with high precision. acs.org
The synthesis of this compound could benefit from such approaches. A potential biocatalytic step could involve the selective hydroxylation of a (3-propylpyridin-2-yl)methane precursor or the enzymatic reduction of a corresponding pyridine-2-carboxylic acid or aldehyde. The development of pyridine synthases, which catalyze the formation of the pyridine ring itself, is also an active area of research. nih.gov
Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating how much of the reactants' mass ends up in the desired product. wikipedia.org Syntheses with high atom economy minimize the generation of waste. Many classical pyridine syntheses suffer from poor atom economy, but modern methods aim to address this limitation.
Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. tandfonline.com The Kröhnke pyridine synthesis is a well-known example that offers high yields and better atom economy compared to other methods like the Chichibabin synthesis. wikipedia.org Recent developments have focused on one-pot, solvent-free MCRs using reusable heterogeneous catalysts, such as zeolites (ZSM-5), to produce triarylpyridines with excellent yields and efficiency. tandfonline.com
Tandem reactions that proceed with 100% atom economy have been developed for the synthesis of certain pyridine derivatives, such as 3-cyanopyridines. rsc.org Similarly, gold-catalyzed redox reactions for synthesizing imidazo[1,2-a]pyridines have been designed to be atom-economical, where the oxidant (a pyridine N-oxide) is fully incorporated into the final product structure. nih.gov
Optimizing the synthesis of this compound would involve selecting a synthetic route with the highest possible atom economy. This could entail a convergent synthesis where the propyl and hydroxymethyl groups are introduced in a highly efficient manner or via a multicomponent strategy that builds the substituted ring in one step. The use of catalytic methods, whether involving transition metals or enzymes, is paramount to achieving high reaction efficiency and minimizing stoichiometric waste. rsc.orgorganic-chemistry.org
Chemical Reactivity and Transformation Studies of 3 Propylpyridin 2 Yl Methanol
Reactivity of the Hydroxymethyl Functional Group
The exocyclic hydroxymethyl (-CH2OH) group behaves as a typical primary alcohol, undergoing oxidation, esterification, etherification, and nucleophilic substitution reactions. Its proximity to the pyridine (B92270) nitrogen can influence its reactivity compared to simple aliphatic or benzylic alcohols.
Oxidation Reactions and Aldehyde/Carboxylic Acid Formation
The primary alcohol moiety of (3-Propylpyridin-2-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, (3-propylpyridin-2-yl)carbaldehyde, or the carboxylic acid, 3-propylpicolinic acid. The final product is determined by the choice of oxidizing agent and the specific reaction conditions employed. chemguide.co.ukpassmyexams.co.uk
Partial oxidation to the aldehyde requires mild conditions and often involves the removal of the aldehyde from the reaction mixture as it forms to prevent over-oxidation. chemguide.co.uk Common reagents for this transformation include manganese dioxide (MnO2), which is particularly effective for oxidizing allylic and benzylic-type alcohols, and Dess-Martin periodinane (DMP) or Swern oxidation for a high-yield, selective conversion. beilstein-journals.orgorganic-chemistry.org
Full oxidation to the carboxylic acid is achieved using stronger oxidizing agents and typically more vigorous conditions, such as heating under reflux. chemguide.co.uk A common laboratory method involves using potassium permanganate (B83412) (KMnO4) or an acidified solution of potassium dichromate(VI). passmyexams.co.uk In these cases, the alcohol is first oxidized to the aldehyde, which is then further oxidized to the carboxylic acid in situ. chemguide.co.uk
Table 1: Oxidation Reactions of this compound
| Starting Material | Product | Reagent(s) | Reaction Type |
|---|---|---|---|
| This compound | (3-Propylpyridin-2-yl)carbaldehyde | MnO₂, DMP, or Swern reagents | Partial Oxidation |
| This compound | 3-Propylpicolinic Acid | KMnO₄ or K₂Cr₂O₇/H₂SO₄ (reflux) | Full Oxidation |
Esterification and Etherification Mechanisms
The hydroxymethyl group readily participates in esterification and etherification reactions, which are fundamental for modifying the molecule's properties.
Esterification can be accomplished through several standard methods. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. tubitak.gov.tr Alternatively, for a more rapid and often irreversible reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine to neutralize the acidic byproduct. vulcanchem.comlookchem.com
Etherification is commonly achieved via a mechanism analogous to the Williamson ether synthesis. This process involves two steps: first, the deprotonation of the hydroxymethyl group with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide. Second, the resulting alkoxide is reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to form the corresponding ether.
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reactants | Product | General Conditions |
|---|---|---|---|
| Fischer Esterification | This compound + Acetic Acid | (3-Propylpyridin-2-yl)methyl acetate | H₂SO₄ (catalyst), heat |
| Acylation | This compound + Acetyl Chloride | (3-Propylpyridin-2-yl)methyl acetate | Pyridine or Et₃N (base) |
Nucleophilic Substitution Reactions
The hydroxyl group (-OH) is a poor leaving group, making direct nucleophilic substitution difficult. libretexts.org Therefore, transformation into a more reactive functional group is necessary. This is typically achieved by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide. libretexts.org
Reaction of this compound with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine converts the hydroxyl group into a tosylate. This tosylate group is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an SN2 reaction. msu.edu Similarly, treatment with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can convert the alcohol into the corresponding alkyl chloride or bromide, which are also susceptible to nucleophilic attack. libretexts.org
Table 3: Nucleophilic Substitution Pathways
| Step | Reactants | Intermediate/Product | Purpose |
|---|---|---|---|
| 1. Activation | This compound + TsCl/Pyridine | (3-Propylpyridin-2-yl)methyl tosylate | Convert -OH to a good leaving group |
| 2. Substitution | (3-Propylpyridin-2-yl)methyl tosylate + Nucleophile (e.g., CN⁻) | 2-(Cyanomethyl)-3-propylpyridine | C-C, C-N, or C-S bond formation |
Functionalization of the Pyridine Ring
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which influences its reactivity towards both electrophilic and metal-catalyzed substitution reactions.
Electrophilic Aromatic Substitution Patterns
Pyridine is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene, and these reactions often require harsh conditions. gcwgandhinagar.comyoutube.com The nitrogen atom strongly deactivates the ring, and electrophilic attack preferentially occurs at the C-3 and C-5 positions (meta to the nitrogen) to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. quora.comatlas.orgquora.com
In this compound, the directing effects of three substituents must be considered:
Pyridine Nitrogen: Strongly deactivating and meta-directing.
C3-Propyl Group: An alkyl group, which is activating and ortho/para-directing.
C2-Hydroxymethyl Group: A weakly deactivating group.
The powerful deactivating effect of the ring nitrogen generally dominates. The propyl group at C-3 directs incoming electrophiles to its ortho positions (C-2 and C-4) and its para position (C-6). The hydroxymethyl group at C-2 would direct to its meta positions (C-4 and C-6). The inherent preference for substitution at C-3 and C-5 in the pyridine ring is also a key factor.
Considering these combined influences, electrophilic attack is most likely to occur at the C-4 and C-6 positions, which are meta to the deactivating nitrogen atom and activated (or not strongly deactivated) by the other substituents. The C-5 position remains a possibility due to the general meta-directing tendency of the pyridine ring. Predicting the precise regioselectivity would require experimental data, as the outcome depends on a delicate balance between these electronic and steric effects.
Metal-Catalyzed Cross-Coupling Reactions (e.g., C-H Functionalization)
Transition-metal-catalyzed cross-coupling reactions provide a powerful toolkit for functionalizing pyridine rings, often with greater selectivity and under milder conditions than classical EAS. rsc.orgacs.orgresearchgate.net
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. rsc.orgsioc-journal.cn In these reactions, a transition metal catalyst (e.g., palladium, rhodium, or copper) can selectively activate a C-H bond, often guided by a directing group. nih.govbeilstein-journals.org The hydroxymethyl group or the pyridine nitrogen of this compound could potentially serve as a directing group to facilitate C-H activation at a specific position, such as C-4.
Alternatively, the molecule can be halogenated first to create a substrate for well-established cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig reactions. For instance, selective bromination of the pyridine ring, followed by a palladium-catalyzed Suzuki coupling with a boronic acid, would enable the introduction of a new aryl or alkyl group.
Photocatalysis has also emerged as a method for C-H functionalization. Studies on 3-propylpyridine (B1594628) have shown that photocatalyzed C(sp³)–H functionalization can occur on the propyl side chain, highlighting another potential avenue for reactivity that bypasses the aromatic ring entirely under specific conditions. beilstein-journals.org
Table 4: Potential Metal-Catalyzed Cross-Coupling Strategies
| Reaction Type | Description | Potential Site of Functionalization |
|---|---|---|
| Directed C-H Arylation | A metal catalyst, guided by the -CH₂OH or N, activates a C-H bond for coupling with an aryl halide. | C-4 or C-6 |
| Suzuki Coupling | Pd-catalyzed reaction of a halogenated pyridine derivative with a boronic acid. | Position of halogenation (e.g., C-4, C-6) |
| Photocatalytic C(sp³)-H Functionalization | Activation of a C-H bond on the propyl side chain using a photocatalyst. | α, β, or γ position of the propyl group |
N-Oxidation and N-Alkylation Strategies
The nitrogen atom in the pyridine ring of this compound is a key site for reactivity, readily undergoing oxidation and alkylation reactions. These transformations are fundamental in modifying the electronic properties and steric profile of the molecule.
N-Oxidation: The conversion of the pyridine nitrogen to a pyridine N-oxide is a common transformation that significantly alters the reactivity of the aromatic ring. This oxidation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. The resulting N-oxide group enhances the electron-withdrawing nature of the ring, making the positions ortho (2 and 6) and para (4) to the nitrogen susceptible to nucleophilic attack. Furthermore, pyridine N-oxides are valuable intermediates for various functionalizations. For instance, the reaction of 2-alkyl pyridine N-oxides can lead to rearrangements, such as the Boekelheide rearrangement, which provides a pathway to functionalized pyridines. researchgate.net While specific studies on this compound are not prevalent, the general reactivity of pyridine N-oxides is well-documented. tcichemicals.com
N-Alkylation: The pyridine nitrogen can act as a nucleophile, reacting with alkylating agents to form quaternary pyridinium (B92312) salts. Common alkylating agents include alkyl halides and sulfonates. acsgcipr.orgresearchgate.net This reaction introduces a permanent positive charge on the nitrogen atom, profoundly influencing the molecule's solubility and electronic characteristics.
Modern, greener approaches for N-alkylation utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.gov This process, often catalyzed by ruthenium or iridium complexes, involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amine (in this case, the pyridine nitrogen). The resulting iminium intermediate is subsequently reduced by the metal hydride species generated in the initial oxidation step. nih.govresearchgate.net This method is atom-economical, producing water as the only byproduct.
| Reaction Type | Reagent/Catalyst | Conditions | Expected Product | Reference |
| N-Oxidation | m-CPBA | CH₂Cl₂ | This compound N-oxide | acs.org |
| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Solvent (e.g., Acetonitrile) | 1-Alkyl-2-(hydroxymethyl)-3-propylpyridinium halide | researchgate.net |
| N-Alkylation | Alcohol, [Ru]-complex | Toluene (B28343), Base (e.g., t-BuOK) | 1-Alkyl-2-(hydroxymethyl)-3-propylpyridinium salt | nih.gov |
Transformations Involving the Propyl Side Chain
The propyl group at the 3-position of the pyridine ring offers a site for aliphatic functionalization, allowing for the introduction of new chemical moieties and the potential for creating chiral centers.
Direct functionalization of the unactivated C-H bonds of the propyl side chain represents a modern synthetic challenge. Strategies in photoredox catalysis have emerged as powerful tools for such transformations. nih.gov Using an acridinium (B8443388) photoredox catalyst, it is possible to directly convert aliphatic C-H bonds into C-N, C-O, or C-halogen bonds under mild conditions with blue LED irradiation. nih.gov This approach could be applied to this compound to selectively introduce functionality at the propyl chain, for example, at the benzylic-like α-position or the terminal ω-position, depending on the specific reagents and conditions employed.
Another approach involves the synthesis of derivatives where the propyl chain is pre-functionalized. For instance, a synthetic route could start with a pyridine precursor already bearing a functionalized three-carbon chain, such as a propenyl group. The double bond of the propenyl group can then be subjected to a variety of transformations. For example, hydroboration-oxidation would yield a hydroxyl group, providing a handle for further derivatization. nih.gov
| Transformation | Reagent/Catalyst | Position | Expected Product Type | Reference |
| C-H Amination | Photoredox Catalyst, N-centered radical precursor | Propyl Chain | Amino-functionalized derivative | nih.gov |
| C-H Halogenation | Photoredox Catalyst, Halogen source | Propyl Chain | Halo-functionalized derivative | nih.gov |
| Olefin Hydroboration | BH₃-THF, then H₂O₂, NaOH | From a propenyl precursor | Hydroxy-functionalized side chain | nih.gov |
Introducing chirality into the molecule can be achieved through stereoselective transformations of the side chain or by using chiral precursors in the synthesis. While specific examples for the propyl side chain of this compound are limited, general methodologies can be considered.
One notable reaction for a related substrate is the stereoselective Boekelheide rearrangement. The reaction of 2-alkyl pyridine N-oxides with a chiral acyl chloride, such as Mosher's acyl chloride, can proceed with stereoselectivity to yield chiral 2-pyridylmethanol products. researchgate.net This suggests that if this compound N-oxide were subjected to such a rearrangement, it could potentially lead to stereoisomeric products depending on the nature of the side chain's interaction with the chiral reagent.
Alternatively, a stereocenter can be introduced during the synthesis. For example, the asymmetric reduction of a ketone precursor, such as 1-(3-propylpyridin-2-yl)ethan-1-one, using chiral reducing agents could produce a chiral alcohol. Similarly, starting the synthesis with a chiral building block containing the propyl group would embed stereochemistry into the final molecule from the outset. Research on nicotinic receptor imaging agents has demonstrated the synthesis of chiral pyridine derivatives by coupling a pyridine core with a chiral azetidinylmethoxy side chain, highlighting the utility of chiral synthons. nih.gov
Derivatization and Structure Activity Relationship Sar Studies of 3 Propylpyridin 2 Yl Methanol Analogs
Design Principles for Structural Modification
The design of new analogs is guided by established medicinal chemistry principles, including the systematic alteration of various parts of the molecule to enhance desired properties.
Altering the substitution pattern on the pyridine (B92270) ring is a primary strategy to modulate the electronic properties, solubility, and binding interactions of the molecule. Research into related pyridine-containing scaffolds has demonstrated that even minor modifications can lead to significant changes in biological activity. For instance, in studies on 2,6-diaryl-substituted pyridines, various substituents revealed promising cytotoxic activity against several human cancer cell lines. rsc.org
A systematic approach often involves introducing a range of substituents with varying electronic and steric properties at available positions (C4, C5, and C6) of the (3-Propylpyridin-2-yl)methanol core. In a study on pyridine methanamines, the appendage of methyl groups to different positions of the pyridine ring was performed to identify modifications that would increase potency. researchgate.net This led to the discovery that substitution at the 4-position was particularly effective. researchgate.net Similarly, SAR studies on other pyridone inhibitors have shown that the position of nitrogen atoms within substituent groups can be critical for maintaining biochemical potency. nih.gov
The following table illustrates a hypothetical SAR exploration based on these principles, showing how different substituents on the pyridine ring might influence biological activity.
| Compound | Modification (Substituent at C4) | Modification (Substituent at C5) | Modification (Substituent at C6) | Relative Activity |
| Parent | H | H | H | 1x |
| Analog 1 | Cl | H | H | Increased |
| Analog 2 | OCH₃ | H | H | Decreased |
| Analog 3 | H | F | H | Increased |
| Analog 4 | H | H | Phenyl | Variable |
This table is illustrative and based on general SAR principles for pyridine derivatives.
The 3-propyl group is a key feature contributing to the lipophilicity and conformational flexibility of the molecule. Modifications to this chain are explored to optimize these properties and improve target engagement. SAR investigations on other molecular series have shown that linker length is often optimal at a specific number of atoms and that replacing heteroatoms with alkyl linkers can yield comparable potency. nih.gov
Possible modifications to the propyl chain include:
Varying Chain Length: Exploring shorter (ethyl) or longer (butyl, pentyl) alkyl chains to find the optimal length for fitting into a specific binding pocket.
Introducing Branching: Replacing the n-propyl group with an isopropyl group to introduce steric bulk and potentially enhance selectivity.
Incorporating Unsaturation: Introducing double or triple bonds (e.g., a propenyl or propynyl (B12738560) group) to create a more rigid conformation.
Cyclization: Replacing the propyl group with a cyclopropyl (B3062369) or cyclobutyl moiety to restrict conformational freedom, which can sometimes lead to a favorable entropic contribution to binding.
| Modification to Propyl Chain | Rationale | Potential Impact |
| Ethyl | Decrease lipophilicity, probe space | May alter binding affinity |
| Butyl | Increase lipophilicity, probe space | May enhance hydrophobic interactions |
| Isopropyl | Increase steric bulk | May improve selectivity |
| Propynyl | Introduce rigidity, pi-stacking potential | May alter binding mode and potency |
| Cyclopropyl | Restrict conformation | May increase potency due to favorable entropy |
This table outlines conceptual modifications and their expected influence on molecular properties.
For this compound analogs, this could involve several modifications:
Pyridine Ring Analogs: The pyridine ring itself can be replaced with other heteroaromatic systems like pyrimidine, pyrazine, or thiazole (B1198619) to alter hydrogen bonding capabilities and metabolic susceptibility. In one study, replacing a thiazole ring with various diazoles like imidazoles and pyrazoles had a significant effect on potency, highlighting the importance of the nitrogen atom's position. nih.gov
Hydroxymethyl Group Replacement: The hydroxymethyl (-CH₂OH) group could be replaced by bioisosteres such as an amide (-CONH₂), a small sulfonamide (-SO₂NH₂), or a hydroxamic acid (-CONHOH) to explore different hydrogen bond donor/acceptor patterns.
Substituent Isosteres: Functional groups on the pyridine ring can be swapped. For example, a chloro substituent might be replaced with a trifluoromethyl group to maintain a similar size but alter electronic properties. In SAR studies of diarylureas, replacing a pyrrolidine (B122466) ring with a piperidine (B6355638) or diethylamino group was explored to modulate activity. nih.gov
| Original Group | Isosteric Replacement | Rationale for Replacement | Reference Principle |
| Pyridine | Pyrimidine | Alter H-bonding, metabolic stability | nih.gov |
| Phenyl | Thiophene/Furan | Modify electronics and solubility | researchgate.net |
| -CH₂OH | -CONH₂ | Change H-bonding pattern, polarity | General bioisosterism |
| -Cl | -CF₃ | Similar size, different electronics | General bioisosterism |
This table provides examples of isosteric replacements applicable to the scaffold.
Exploration of Alkyl Chain Modifications
Synthetic Strategies for Novel this compound Derivatives
The efficient synthesis of novel analogs is paramount for comprehensive SAR studies. Modern synthetic chemistry offers a range of powerful strategies to generate diverse libraries of compounds.
Both convergent and divergent synthetic strategies are employed to build libraries of this compound derivatives.
Convergent Synthesis: This approach involves preparing key molecular fragments separately and then combining them in the final stages of the synthesis. For example, a pre-functionalized 2-bromo-3-propylpyridine (B12966476) could be coupled with various boronic acids (via Suzuki coupling) or other organometallic reagents to introduce diversity at the C6 position. This method is highly efficient for creating a wide range of analogs with significant structural variations. A one-step convergent method for synthesizing pyridine derivatives from N-vinyl and N-aryl amides has been reported, which allows for precise control over substituent introduction under mild conditions. nih.gov
Divergent Synthesis: In a divergent strategy, a common intermediate is synthesized and then elaborated in parallel into a library of related compounds. researchgate.net For instance, a core this compound structure could be created, followed by parallel reactions to modify substituents on the pyridine ring. An efficient lithiation/isomerization/intramolecular carbolithiation sequence provides a divergent and straightforward entry to a wide range of polysubstituted pyridines. nih.gov This approach is particularly useful for exploring variations around a specific position on the scaffold.
To accelerate the drug discovery process, synthetic strategies are often adapted for parallel synthesis and high-throughput chemistry. This allows for the rapid generation of large numbers of compounds for screening.
Solid-Phase Synthesis: Attaching the initial building block to a solid support (resin) allows for the use of excess reagents to drive reactions to completion, with purification simplified to washing the resin. This method is well-suited for the automated synthesis of compound libraries. frontiersin.org
Microwave and Flow Chemistry: These technologies can significantly accelerate reaction times and improve yields. Microwave-assisted synthesis has been shown to be suitable for the high-throughput synthesis of pyridine-dicarbonitrile libraries. sci-hub.se Flow chemistry, where reagents are pumped through a reactor, offers excellent control over reaction conditions and is amenable to automation. mdpi.com
Combinatorial Chemistry: By combining sets of different building blocks in a systematic manner, vast libraries of compounds can be generated. For example, a library of dihydropyridine (B1217469) diesters can be prepared via a modified Hantzsch reaction by condensing various benzaldehydes with other reagents. sci-hub.ru These high-throughput approaches are essential for systematically exploring the SAR of the this compound scaffold. mdpi.com
Coordination Chemistry: 3 Propylpyridin 2 Yl Methanol As a Ligand
Design and Synthesis of Metal Complexes Featuring (3-Propylpyridin-2-yl)methanol
The synthesis of metal complexes with this compound involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and reaction conditions can significantly influence the stoichiometry and structure of the resulting complex.
This compound possesses the ability to coordinate to metal centers in several ways. The most common mode of coordination for pyridine-based ligands is through the nitrogen atom of the pyridine (B92270) ring. The hydroxyl group can also coordinate to the metal ion, leading to the formation of a stable five-membered chelate ring involving the pyridine nitrogen and the methanol (B129727) oxygen. This bidentate N,O-coordination is a key feature of its chelation potential.
Furthermore, the hydroxyl proton can be lost, allowing the ligand to act as a monoanionic bidentate ligand. This deprotonation can be influenced by the basicity of the reaction medium or the nature of the metal ion. In some cases, the ligand might act as a bridging ligand, connecting two or more metal centers, which can lead to the formation of polynuclear complexes.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms | Charge of Ligand | Potential Structure |
| Monodentate | N (pyridine) | Neutral | Terminal |
| Bidentate (Chelating) | N (pyridine), O (hydroxyl) | Neutral | Monomeric |
| Bidentate (Chelating) | N (pyridine), O (alkoxide) | Anionic (-1) | Monomeric |
| Bridging | N (pyridine), O (hydroxyl/alkoxide) | Neutral or Anionic | Polymeric/Polynuclear |
The synthesis of monomeric complexes typically involves reacting the ligand with a metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio. The use of bulky counter-ions can favor the formation of discrete mononuclear species. For instance, the reaction of this compound with a metal(II) halide in a suitable solvent like methanol or ethanol (B145695) can yield complexes of the type [M(L)₂X₂], where L is the neutral ligand and X is the halide.
The formation of polymeric metal complexes can be encouraged by using metal ions that favor higher coordination numbers and bridging ligands. The choice of counter-ions that can also participate in bridging, such as carboxylates or small anions, can facilitate the extension of the structure into one, two, or three dimensions. The stoichiometry of the reaction and the solvent system also play a crucial role in directing the assembly towards a polymeric architecture.
Coordination Modes and Chelation Potential
Characterization of Coordination Compounds
A comprehensive characterization of the synthesized metal complexes is essential to determine their structure and properties. This is typically achieved through a combination of spectroscopic techniques and single-crystal X-ray diffraction.
Infrared (IR) spectroscopy is a powerful tool to probe the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is typically evidenced by a shift in the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. The involvement of the hydroxyl group in coordination can be inferred from changes in the O-H stretching frequency.
Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can elucidate the binding mode.
Electronic absorption spectroscopy (UV-Vis) can reveal information about the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands, which are indicative of coordination.
Table 2: Hypothetical X-ray Crystallographic Data for a Monomeric Complex [M(L)₂Cl₂]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| M-N(pyridine) bond length (Å) | 2.10 - 2.20 |
| M-O(methanol) bond length (Å) | 2.15 - 2.25 |
| N-M-O bite angle (°) | ~80 - 85 |
| Coordination Geometry | Distorted Octahedral |
Spectroscopic Probes for Metal-Ligand Interactions
Theoretical Studies of Metal-Ligand Bonding and Electronic Structure
Computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental findings and provide deeper insights into the nature of metal-ligand interactions. rsc.org Theoretical calculations can be employed to:
Optimize the geometry of the metal complexes and compare it with experimental structures.
Calculate the binding energies between the metal and the ligand to assess the stability of the complex.
Analyze the electronic structure, including the frontier molecular orbitals (HOMO and LUMO), to understand the electronic transitions observed in the UV-Vis spectra.
Simulate vibrational spectra (IR and Raman) to aid in the assignment of experimental bands.
Investigate the nature of the metal-ligand bond through various bonding analysis techniques.
These theoretical studies can help in rationalizing the observed properties of the complexes and in predicting the behavior of new, yet-to-be-synthesized compounds featuring the this compound ligand.
Catalytic Applications of this compound Metal Complexes
Despite a thorough review of available scientific literature, no specific information regarding the catalytic applications of metal complexes containing the ligand this compound has been found. While the broader class of pyridine-alkanol ligands and their metal complexes are known to be utilized in various catalytic processes, research detailing the catalytic activity of complexes derived specifically from this compound is not present in the surveyed databases.
The field of coordination chemistry extensively studies how the structure of a ligand, such as the position and nature of substituents on the pyridine ring, can influence the catalytic properties of its metal complexes. For instance, related pyridinyl alcohol ligands have been shown to form complexes with various transition metals, acting as catalysts in reactions like hydrogenation and oxidation. researchgate.netnih.gov The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency and selectivity of the resulting complex.
However, in the case of this compound, there is a notable absence of published research focusing on its role in catalysis. Searches for its synthesis have yielded minimal results, with one source mentioning its preparation without providing further details on its use. mdpi.com The lack of data on the formation of its metal complexes logically extends to a lack of information on their catalytic applications.
Therefore, this section cannot provide detailed research findings or data tables on the catalytic applications of this compound metal complexes as no such information appears to be publicly available at this time. Further research would be required to synthesize such complexes and evaluate their potential as catalysts in various chemical transformations.
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. researchgate.net These methods are routinely used to predict various molecular characteristics with a high degree of accuracy. chemmethod.com
DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in (3-Propylpyridin-2-yl)methanol, a process known as geometry optimization. electrochemsci.org For related substituted pyridines, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide bond lengths and angles that are in good agreement with experimental data from X-ray diffraction. chemmethod.com
Key geometric parameters that would be determined for this compound include:
Bond lengths between atoms (e.g., C-C, C-N, C-O, O-H). jocpr.com
Bond angles between adjacent atoms (e.g., C-C-C, C-N-C). jocpr.com
Electronic properties derivable from DFT calculations offer insights into the molecule's reactivity and intermolecular interactions. The distribution of electron density can be visualized through a Molecular Electrostatic Potential (MEP) map, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. chemmethod.com For a pyridylmethanol derivative, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methanol (B129727) group are expected to be key nucleophilic centers.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial electronic descriptors. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. jocpr.com A smaller gap generally suggests higher reactivity. Studies on substituted pyridines have shown that the nature and position of substituents significantly influence these frontier orbital energies and, consequently, the molecule's nucleophilicity. researchgate.netias.ac.in
Table 1: Predicted Molecular and Electronic Properties from DFT (Hypothetical Data) This table is illustrative and based on general principles of computational chemistry for similar molecules, as direct data for this compound is not available.
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~2-3 Debye | Indicates polarity and potential for dipole-dipole interactions. |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |
| LUMO Energy | ~ -0.5 eV | Relates to the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | ~ 6.0 eV | Indicates chemical stability and resistance to electronic excitation. |
| NBO Charge on Pyridine N | ~ -0.6 e | Quantifies the electron density on the nitrogen atom, a key site for protonation and coordination. |
| NBO Charge on Methanol O | ~ -0.7 e | Quantifies the electron density on the oxygen atom, involved in hydrogen bonding. |
DFT is also a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products. acs.org This involves locating and characterizing the transition state (TS), which is the energy maximum along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, a key determinant of the reaction rate. aaqr.org
For this compound, several reactions could be investigated computationally:
Oxidation: The conversion of the hydroxymethyl group to an aldehyde or a carboxylic acid. smolecule.com
Dehydrogenation: The removal of hydrogen from the alcohol, a reaction known for 2-pyridylmethanol derivatives in the presence of metal catalysts. rsc.org
Protonation/Deprotonation: The addition or removal of a proton, typically at the pyridine nitrogen or the methanol oxygen.
Coordination to Metal Ions: The interaction of the pyridine nitrogen and methanol oxygen with metal centers, forming coordination complexes. researchgate.net
For instance, in the study of methanol steam reforming, DFT has been used to map out complex reaction networks, identifying the rate-determining steps and the promoting effects of surface species like hydroxyl groups. nih.gov Similarly, investigations into the reactions of pyridylmethanols with borane (B79455) have used computational methods to understand the formation of various adducts and the stability of the resulting coordination bonds. researchgate.net The mechanism of intramolecular proton transfer in related pyridine compounds has also been successfully elucidated using these methods. acs.org
Prediction of Molecular Geometries and Electronic Properties
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govnih.govwebsiteonline.cnarxiv.orgarxiv.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent like water). rsc.org
For this compound, the primary use of MD would be for conformational analysis. The molecule possesses several rotatable bonds, particularly within the propyl group and the bond connecting the methanol group to the pyridine ring. This flexibility allows the molecule to adopt numerous conformations. MD simulations can explore the conformational landscape to identify the most populated and energetically favorable shapes the molecule assumes in solution. researchgate.netmdpi.com This is crucial because the biological activity and chemical reactivity of a molecule can be highly dependent on its conformation. researchgate.net
The simulation would track the trajectories of all atoms, from which properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability and flexibility of different parts of the molecule. researchgate.net
Docking and Molecular Modeling for Ligand-Target Interactions
Given that aryl(pyridyl)methanol structures are common motifs in biologically active compounds, molecular docking is a key computational technique to predict how this compound might interact with a biological target, such as a protein or enzyme. acs.orgcuni.cz
Docking algorithms predict the preferred orientation and conformation (the "pose") of a ligand within the binding site of a receptor. nih.govigem.wiki This process generates a score that estimates the binding affinity. cuni.cz
The steps in a typical docking study for this compound would be:
Obtain the 3D structure of a target protein, usually from a database like the Protein Data Bank (PDB). nih.gov
Prepare the ligand this compound structure, often optimized using quantum chemical methods.
Define the binding site on the protein.
Run the docking simulation using software like AutoDock or Glide. researchgate.netcuni.cz
Analyze the resulting poses, focusing on key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net
The results can guide the design of more potent analogs or explain observed biological activity. Often, the top-scoring poses from docking are further analyzed using more rigorous methods like MD simulations to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.netnih.gov
Cheminformatics and Data-Driven Prediction of Chemical Behavior
Cheminformatics involves the use of computational methods to analyze large datasets of chemical information to predict the properties and behavior of new compounds. neovarsity.orgneovarsity.orgnih.gov Instead of relying solely on physics-based simulations, cheminformatics employs machine learning and statistical models trained on known chemical data. biorxiv.org
For this compound, cheminformatics tools could be used to predict a wide range of properties:
Physicochemical Properties: Solubility, lipophilicity (logP), and pKa.
Pharmacokinetic Profiles (ADME): Absorption, Distribution, Metabolism, and Excretion properties. neovarsity.org
Toxicity: Prediction of potential adverse effects based on structural alerts and models trained on toxicological data. neovarsity.org
Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of a molecule based on its structural features or calculated descriptors. nih.gov
These data-driven approaches are particularly powerful for rapidly screening large virtual libraries of compounds and prioritizing candidates for further experimental investigation. neovarsity.orgnih.gov
Analytical and Spectroscopic Characterization Methodologies in 3 Propylpyridin 2 Yl Methanol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the chemical environment of individual atoms. researchgate.netorganicchemistrydata.org
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide essential information about the number and types of protons and carbons in a molecule, respectively. researchgate.netlibretexts.org
For (3-Propylpyridin-2-yl)methanol, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the methylene (B1212753) protons of the hydroxymethyl group, and the protons of the propyl substituent. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the local electronic environment of each proton. libretexts.org For instance, the aromatic protons will resonate at a higher chemical shift compared to the aliphatic protons of the propyl group due to the deshielding effect of the aromatic ring current. libretexts.org The integration of these signals reveals the relative number of protons contributing to each peak, while the splitting patterns (multiplicity), arising from spin-spin coupling with neighboring protons, provide information about the connectivity of the atoms. libretexts.org
The ¹³C NMR spectrum provides complementary information by showing a single peak for each unique carbon atom in the molecule. libretexts.org The chemical shifts of the carbon signals are also influenced by their electronic environment. The carbons of the pyridine ring will appear at higher chemical shifts than the aliphatic carbons of the propyl group. The carbon of the hydroxymethyl group will also have a characteristic chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | 120 - 160 |
| CH₂ (Hydroxymethyl) | 4.5 - 5.0 | 60 - 70 |
| CH₂ (Propyl, adjacent to ring) | 2.5 - 3.0 | 30 - 40 |
| CH₂ (Propyl, middle) | 1.5 - 2.0 | 20 - 30 |
| CH₃ (Propyl) | 0.8 - 1.2 | 10 - 15 |
Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.
To gain deeper insights into the three-dimensional structure of this compound, advanced two-dimensional (2D) NMR techniques are employed. nptel.ac.innumberanalytics.com These experiments reveal correlations between different nuclei, providing information about through-bond and through-space connectivities. ipb.pt
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds. numberanalytics.com For this compound, a COSY spectrum would show cross-peaks between the protons of the propyl chain, confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. numberanalytics.com It is invaluable for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of the attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. numberanalytics.com It is particularly useful for establishing the connectivity between the propyl group, the hydroxymethyl group, and the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing information about the conformation and stereochemistry of the molecule. ipb.pt
Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Confirmation
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. weebly.com It provides crucial information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million (ppm). mdpi.comspectroscopyonline.com This precision allows for the determination of the elemental formula of this compound, C₉H₁₃NO, by distinguishing it from other compounds with the same nominal mass but different elemental compositions. uregina.ca
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to analyze the fragmentation pattern of a selected ion. wikipedia.orggoogle.com In an MS/MS experiment, the molecular ion of this compound is first isolated and then subjected to fragmentation, often through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer. The fragmentation pattern provides valuable structural information, as the molecule tends to break at its weakest bonds, revealing the connectivity of its constituent parts. researchgate.net For example, fragmentation might involve the loss of the hydroxymethyl group or cleavage of the propyl chain.
Table 2: Expected Fragment Ions in the Mass Spectrum of this compound
| Fragment | Structure | Notes |
| [M-H]⁺ | C₉H₁₂NO⁺ | Loss of a hydrogen atom |
| [M-OH]⁺ | C₉H₁₂N⁺ | Loss of the hydroxyl radical |
| [M-CH₂OH]⁺ | C₈H₁₀N⁺ | Loss of the hydroxymethyl radical |
| [M-C₃H₇]⁺ | C₆H₆NO⁺ | Loss of the propyl radical |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edinst.commjcce.org.mk These techniques are complementary and provide characteristic "fingerprints" of the functional groups present. nih.govresearchgate.net
For this compound, IR and Raman spectra would be expected to show characteristic bands for:
O-H stretching: A broad band in the IR spectrum around 3200-3600 cm⁻¹ due to the hydroxyl group. researchgate.net
C-H stretching (aromatic and aliphatic): Bands in the region of 2800-3100 cm⁻¹. researchgate.net
C=C and C=N stretching (pyridine ring): Bands in the aromatic region, typically between 1400-1600 cm⁻¹. researchgate.net
C-O stretching: A strong band in the IR spectrum around 1000-1200 cm⁻¹. researchgate.net
The combination of these spectroscopic methods provides a comprehensive and unambiguous characterization of this compound, confirming its structure and purity.
X-ray Crystallography for Solid-State Structural Elucidation
Single-crystal X-ray diffraction (SCXRD) stands as the most definitive experimental technique for determining the complete three-dimensional structure of a compound in its solid state. mdpi.com This powerful method provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice. Furthermore, it elucidates the crucial intermolecular interactions, such as hydrogen bonding and π–π stacking, that govern the molecular packing in the crystal. mdpi.com
A comprehensive review of scientific literature indicates that while the specific crystal structure of this compound has not been publicly reported, the technique has been successfully applied to more complex molecules and coordination complexes incorporating derivatives of this compound. For instance, crystal structures have been determined for intricate N-myristoyltransferase inhibitors containing a (2-propylpyridin-3-yl)methoxy moiety and for iridium complexes derived from this compound. acs.orguni-marburg.de This demonstrates the applicability and importance of X-ray crystallography for verifying the constitution and conformation of this family of compounds.
The process involves growing a high-quality single crystal of the target compound, which can be achieved through methods like slow evaporation from a saturated solution. researchgate.net This crystal is then mounted on a diffractometer and irradiated with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a model of the electron density, from which the atomic positions can be determined and the full molecular structure is resolved. dectris.com
Although specific data for this compound is not available, a typical crystallographic data table would include the parameters shown below.
Table 1: Illustrative Crystallographic Data Parameters This table is a representative example of data obtained from an X-ray crystallography experiment and does not represent published data for this compound.
| Parameter | Description |
| Empirical Formula | The simplest whole-number ratio of atoms in the compound (e.g., C9H13NO). |
| Formula Weight | The sum of the atomic weights of the atoms in the empirical formula. |
| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). |
| Space Group | A description of the symmetry of the crystal structure. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Volume | The volume of the unit cell, calculated from its dimensions. |
| Z | The number of molecules per unit cell. |
| Density (calculated) | The calculated density of the crystal. |
| R-factor (R1, wR2) | Indicators of the goodness of fit between the calculated and observed diffraction data. |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatographic methods are fundamental tools for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques due to their high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for both the analysis and purification of non-volatile or thermally sensitive compounds like this compound. It operates by partitioning the analyte between a liquid mobile phase and a solid stationary phase packed into a column. elementlabsolutions.com The separation is based on the differential affinity of the compound for these two phases. elementlabsolutions.com
In research involving this compound, preparative HPLC has been explicitly used to isolate the compound from a reaction mixture. sci-hub.se Reversed-phase HPLC is particularly well-suited for this molecule, typically employing a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase, often a mixture of water with organic solvents like methanol (B129727) or acetonitrile. elementlabsolutions.comchemrevlett.com The purity of the collected fractions can be readily determined by analytical HPLC, often using a UV detector set to a wavelength where the pyridine chromophore absorbs strongly.
Table 2: Reported Preparative HPLC Conditions for this compound Separation Data sourced from a study involving the separation of a mixture containing the target compound. sci-hub.se
| Parameter | Value / Description |
| Technique | Preparative High-Performance Liquid Chromatography (HPLC) |
| Stationary Phase | S5 ODS 2 |
| Column Dimensions | 250 × 4.6 mm |
Gas Chromatography (GC)
Gas Chromatography is another powerful analytical technique for assessing the purity of this compound, provided the compound and any potential impurities are sufficiently volatile and thermally stable. In GC, a gaseous mobile phase (carrier gas) transports the sample through a column containing a stationary phase. upr.edu Separation occurs based on the compound's boiling point and its interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used for organic compounds. shimadzu.com
This method is highly effective for detecting volatile organic impurities that may be present from the synthesis, such as residual solvents or starting materials. While specific GC methods for this compound are not detailed in the available literature, a typical method would be developed based on the compound's known properties.
Table 3: Representative GC Parameters for Purity Analysis This table presents a hypothetical but standard set of conditions for the GC analysis of a moderately polar, volatile compound like this compound.
| Parameter | Value / Description |
| Column | Capillary column with a polar stationary phase (e.g., Carbowax) |
| Carrier Gas | Nitrogen or Helium |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 270 °C |
| Oven Program | A temperature gradient, e.g., starting at 100 °C and ramping to 240 °C. |
Research Applications and Future Perspectives of 3 Propylpyridin 2 Yl Methanol Derivatives
Role as Chemical Building Blocks in Complex Organic Synthesis
(3-Propylpyridin-2-yl)methanol and its analogues are valuable intermediates in organic synthesis. The inherent reactivity of the pyridine (B92270) ring and the hydroxyl group provides multiple avenues for structural elaboration. The pyridine nitrogen can act as a ligand for transition metals, directing catalytic reactions to specific sites. The hydroxyl group can be readily converted into other functional groups or used as a handle for attaching the molecule to a larger scaffold.
Methanol (B129727) itself is recognized as a fundamental C1 building block in the chemical industry. nih.govspringernature.com In recent years, transition-metal-catalyzed reactions have increasingly utilized methanol as a C1 source for methylation and the synthesis of heterocycles. nih.govspringernature.com This "borrowing hydrogen" approach involves the temporary dehydrogenation of methanol to formaldehyde (B43269), which then reacts with a nucleophile before the final product is hydrogenated. springernature.com This sustainable method often results in only water and/or hydrogen gas as byproducts. nih.gov
Chiral pyrollidine-2-yl-methanol derivatives are highlighted as versatile building blocks for synthesizing pharmacologically active compounds, including those used in the stereospecific synthesis of oligonucleotides. wipo.int The synthesis of these building blocks can proceed through intermediates like a Weinreb amide, which then reacts with a Grignard reagent. wipo.int Similarly, furan-2-yl(phenyl)methanol is a key intermediate that can be synthesized via a Grignard reaction and used in further transformations. orgsyn.org The strategic placement of substituents on the pyridine ring, such as the propyl group in this compound, can influence the steric and electronic properties of the molecule, guiding the outcome of complex synthetic sequences. rsc.org
Rational Design of Biochemical Probes and Enzyme Modulators
The adaptable structure of pyridinemethanol derivatives makes them ideal candidates for designing molecules that can interact with biological targets with high affinity and selectivity. By modifying the substituents on the pyridine ring and the methanol moiety, researchers can optimize interactions with the active sites of enzymes and receptors.
Pyridinemethanol Scaffolds in Phosphodiesterase-4 Inhibitor Research
Phosphodiesterase-4 (PDE4) is a key enzyme in regulating intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in inflammatory pathways. rsc.org Inhibition of PDE4 leads to an increase in cAMP, which in turn modulates the production of pro-inflammatory and anti-inflammatory cytokines. scienceopen.commdpi.com Consequently, PDE4 has emerged as a significant target for the development of anti-inflammatory drugs, particularly for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD) and skin conditions such as psoriasis. rsc.orgscienceopen.comopenrespiratorymedicinejournal.com
The synthesis and evaluation of substituted 2-pyridinemethanol (B130429) derivatives have led to the identification of potent and selective PDE4 inhibitors. nih.gov Structure-activity relationship (SAR) studies have been crucial in optimizing these compounds. For instance, a specific derivative, compound 9 from one study, demonstrated excellent in vitro activity and favorable pharmacokinetic properties. nih.gov The dialkoxyphenyl group is a common scaffold for many PDE4B and PDE4D inhibitors. mdpi.com The development of dual PDE3/PDE4 inhibitors is also an area of active research, aiming to combine bronchodilatory and anti-inflammatory effects. openrespiratorymedicinejournal.com
| Inhibitor Type | Target | Therapeutic Potential | Key Structural Features |
| Selective PDE4 Inhibitors | PDE4 | Anti-inflammatory (COPD, Psoriasis, Asthma) | Substituted 2-pyridinemethanol, Dialkoxyphenyl group |
| Dual PDE3/PDE4 Inhibitors | PDE3, PDE4 | Bronchodilation and Anti-inflammatory | Combined pharmacophores for both enzymes |
| PDE4B Selective Inhibitors | PDE4B | Anti-inflammatory with potentially fewer side effects | Specific substitutions to enhance selectivity |
Development of Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a calcium- and sodium-permeable ion channel, is implicated in pain sensation, inflammation, and skin disorders. nih.gov Its presence in both neuronal and non-neuronal tissues makes it an attractive, albeit challenging, therapeutic target. nih.gov The development of selective TRPV3 antagonists has been hampered by a lack of suitable research tools. nih.gov
A significant breakthrough came with the synthesis and pharmacological study of (pyridin-2-yl)methanol derivatives as novel and selective TRPV3 antagonists. nih.gov Systematic optimization of a lead compound featuring a pyridinyl methanol moiety led to the identification of TRPV3 antagonist 74a. This compound, chemically identified as (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol, demonstrates high selectivity and potency with a KB value of 0.56 μM. tocris.com Importantly, it shows no significant activity against a panel of other ion channels and is brain penetrant, exhibiting efficacy in animal models of neuropathic pain. tocris.commedchemexpress.com
Table of TRPV3 Antagonist 74a Properties
| Property | Value |
|---|---|
| IUPAC Name | (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol |
| CAS Number | 1432051-63-2 |
| Molecular Formula | C₁₇H₁₇F₃N₂O₂ |
| Molecular Weight | 338.32 g/mol |
| Purity | ≥98% |
| Solubility | Soluble to 100 mM in DMSO |
| Biological Activity | Selective TRPV3 antagonist (KB = 0.56 μM) |
Investigation as N-Myristoyltransferase Inhibitors
N-Myristoyltransferase (NMT) is an essential enzyme in eukaryotes, including pathogenic protozoa like Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the cause of human African trypanosomiasis). nih.govnih.govgoogle.com NMT catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of numerous proteins, a process crucial for their biological function and localization. nih.govpatsnap.com This makes NMT a compelling target for the development of new antimicrobial and anticancer drugs. nih.govgoogle.comreportablenews.com
Research into pyridyl-based inhibitors has shown significant promise. nih.govnih.gov Through scaffold simplification from more complex bicyclic cores, a phenyl derivative was identified as a versatile platform for studying structure-activity relationships. nih.gov This led to the development of pyridyl-containing compounds that exhibited improved enzymatic and cellular potency against P. falciparum NMT. nih.gov Structure-based design has further optimized these inhibitors, leading to compounds with single-digit nanomolar enzyme affinity and sub-micromolar anti-plasmodial activity. nih.gov Similarly, in the fight against human African trypanosomiasis, brain-penetrant NMT inhibitors have been designed based on a pyridyl scaffold, showing potent activity against T. brucei NMT. nih.govacs.org
Recently, novel myristic acid derivatives have been designed and synthesized as NMT inhibitors with antifungal activity. mdpi.com These compounds were developed through molecular docking and ADMET studies, with some derivatives showing significantly better inhibition than myristic acid itself. mdpi.com
Design of Cytochrome P450 2A6 Inhibitors
Cytochrome P450 2A6 (CYP2A6) is the primary enzyme responsible for the metabolism of nicotine (B1678760) in humans. nih.gov Inhibiting CYP2A6 is a promising strategy for smoking cessation, as it can increase nicotine plasma levels, thereby reducing the urge to smoke and exposure to tobacco carcinogens. nih.govmdpi.com The pyridine scaffold, being a core component of nicotine, has been extensively explored for the design of CYP2A6 inhibitors. nih.gov
Research has focused on designing pyridine derivatives with substituents that can effectively interact with the active site of CYP2A6. nih.gov Studies have shown that substitutions at the 3-position of the pyridine ring with groups like imidazole (B134444) or propargyl ether are particularly effective. nih.gov Hydrogen-bonding interactions with active site residues, such as Asn297, are crucial for potent inhibition. rcsb.orgnih.gov A series of 3-heteroaromatic analogues of nicotine have been synthesized and tested, revealing that many act as reversible inhibitors by forming a coordinate covalent bond to the heme iron. rcsb.orgnih.gov Replacing the pyridyl ring with a phenyl ring was found to decrease inhibitory potency, likely due to the loss of this key hydrogen bond. rcsb.orgnih.gov
Material Science Applications and Supramolecular Assembly
The ability of pyridinemethanol derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them valuable components in the field of material science, particularly in the construction of supramolecular assemblies. researchgate.net These organized structures can exhibit unique photoluminescent, magnetic, and porous properties.
The combination of 2-pyridinemethanol with di- or tricarboxylic acids has been shown to produce a variety of new coordination compounds and metal-organic frameworks (MOFs). researchgate.net The resulting structures are stabilized by strong intra- and intermolecular hydrogen bonds, leading to interesting supramolecular architectures. researchgate.net For example, the use of pyrazine-2,5-diyldimethanol as a linker in coordination polymers leads to the formation of one-dimensional chains that are further extended into three-dimensional networks through hydrogen and halogen bonds. mdpi.compreprints.org These networks can trap water molecules and exhibit complex supramolecular interactions, including O-H···O, O-H···N, C-H···O, and π-π stacking. mdpi.compreprints.org The specific geometry and electronic nature of the pyridinemethanol derivative play a critical role in directing the self-assembly process and determining the final properties of the material. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| (αS)-α-[cis-3-Hydroxy-3-methyl-1-[4-(trifluoromethyl)-2-pyridinyl]cyclobutyl]-2-pyridinemethanol |
| 1,3,5-benzenetricarboxylic acid |
| 1,4-benzenedicarboxylic acid |
| 2-pyridinemethanol |
| Formaldehyde |
| Furan-2-yl(phenyl)methanol |
| Imidazole |
| Myristic acid |
| Nicotine |
| Phenyl derivative |
| Propargyl ether |
| Pyrazine-2,5-diyldimethanol |
| Pyridine |
Emerging Research Directions and Interdisciplinary Investigations
The scientific community is increasingly recognizing the multifaceted utility of this compound derivatives. The inherent chemical properties of this structural motif are paving the way for innovative applications, from the creation of highly efficient catalysts to the development of sophisticated biological probes. The following sections highlight key areas where these compounds are poised to make a substantial impact.
The combination of a pyridine nitrogen and an alcohol oxygen in close proximity within molecules like this compound creates a potent bidentate chelate ligand. This structural feature is instrumental in the formation of stable complexes with a wide range of transition metals. acs.orgsacredheart.edu The resulting metallo-complexes are at the forefront of catalytic research, demonstrating remarkable efficacy in various chemical transformations.
The strong electron-donating capability of the alkoxide group, formed upon deprotonation of the alcohol, is crucial for stabilizing high oxidation states of the metal center. acs.orgosti.gov This property is particularly beneficial in oxidation catalysis, including the challenging process of water oxidation, a key reaction in the pursuit of artificial photosynthesis and renewable energy. acs.orgsacredheart.edu For instance, iridium complexes with pyridine alkoxide ("pyalk") ligands have shown significant potential as robust water-oxidation catalysts. acs.orgosti.gov The pyridine ring itself contributes to the stability of the complex and offers resistance to degradation under harsh catalytic conditions. acs.orgosti.gov
Furthermore, the steric and electronic properties of the pyridine-alcohol ligand can be systematically modified. sacredheart.edudiva-portal.org By introducing different substituents onto the pyridine ring or altering the alkyl chain, researchers can fine-tune the ligand field around the metal center. acs.orgdiva-portal.org This tunability allows for the optimization of catalytic activity and selectivity for specific reactions, such as the selective oxidation of alcohols to aldehydes and ketones. unimi.itcsic.es Iron(III) complexes with pyridine-containing macrocyclic ligands have demonstrated excellent conversion and selectivity in the oxidation of various alcohols. unimi.it
| Metal Center | Catalytic Application | Key Ligand Features |
| Iridium | Water-Oxidation Catalysis | Stabilizes high oxidation states, robust under oxidative conditions. acs.orgosti.gov |
| Palladium | Aerobic Oxidation of Alcohols, α-alkylation of Ketones | Anionic carboxylate or hydroxyl group acts as an internal base. csic.eslu.se |
| Ruthenium | Selective N-alkylation of Amines | Forms stable carbonyl clusters with pyridine-alcohol ligands. rsc.org |
| Iron | Selective Oxidation of Alcohols | Macrocyclic pyridine-containing ligands offer high conversion and selectivity. unimi.it |
| Gold(III) | Propargyl Cyclopropanation | Tridentate N,N,O-coordination enhances catalytic activity. diva-portal.org |
This table summarizes the application of various metal complexes incorporating pyridine-alcohol or related chelating ligands in catalysis.
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov This field has opened up new avenues for studying and manipulating biological molecules in their natural environment. Pyridine derivatives are increasingly being utilized in this context, and the functional handles present in this compound derivatives make them attractive candidates for bioconjugation strategies. nih.gov
The core concept of many bioconjugation techniques involves a two-step process: first, a bio-orthogonal functional group is introduced into a biomolecule, and second, it is reacted with a probe molecule carrying a complementary functional group. nih.gov The azide (B81097) group is a popular bio-orthogonal handle due to its stability and specific reactivity in "click" chemistry reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). mdpi.comrsc.org
Derivatives of this compound can be envisioned as scaffolds for creating molecular probes. The alcohol group can be converted into an azide or an alkyne, preparing it for a click reaction with a tagged biomolecule. For example, a recent strategy involves the development of an azide-containing sulfinate reagent that can append azidoalkyl chains onto heteroaromatics like pyridine. nih.gov This allows for the subsequent attachment of macromolecules, such as antibodies, through a click reaction. nih.gov Such strategies expand the range of bioactive small molecules that can be linked to biological tags. nih.gov
The pyridine moiety itself can be a target for functionalization. nih.gov Furthermore, the development of multicomponent reactions and click chemistry has enabled the rapid generation of libraries of pyridine derivatives for screening against biological targets like noncanonical DNA structures. mdpi.com The stable and modular nature of these reactions makes them well-suited for medicinal chemistry and chemical biology applications. mdpi.com
| Bioconjugation Strategy | Key Features | Potential Application for Pyridine-Alcohol Derivatives |
| Azide-Alkyne "Click" Chemistry | High specificity, efficiency, and biocompatibility. mdpi.com | The alcohol can be functionalized to an azide or alkyne for linking to biomolecules. |
| C-H Functionalization | Allows for direct tagging of the pyridine ring. nih.gov | Appending linker molecules to the pyridine core for subsequent bioconjugation. nih.gov |
| Native Chemical Ligation | Site-specific ligation of peptides and proteins. | Not directly applicable to the core structure but can be combined with derivatives. |
This table outlines common bioconjugation strategies and their potential relevance to derivatives of this compound.
The quest for more efficient and selective catalysts is a driving force in chemical synthesis. Derivatives of this compound are central to the design of new ligands that can impart superior performance to metal catalysts. diva-portal.org A successful ligand design is paramount for an efficient catalyst, influencing both the rate and the outcome of a reaction. diva-portal.org
One key area of advancement is in asymmetric catalysis, where chiral ligands are used to produce one enantiomer of a product in excess over the other. Chiral pyridyl alcohols have been shown to induce high levels of enantioselectivity in reactions like the addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org The absolute configuration of the alcohol carbon atom often dictates the stereochemical outcome of the reaction. diva-portal.org
Researchers are also developing catalytic systems that operate under milder conditions and with greater functional group tolerance. For example, palladium complexes with 2-hydroxypyridine-based ligands have been used for the α-alkylation of ketones with alcohols via a "hydrogen borrowing" mechanism, which proceeds under mild conditions with water as the only byproduct. lu.se Similarly, ruthenium clusters prepared with pyridine-alcohol ligands are effective catalysts for the selective transformation of primary amines into secondary amines. rsc.org
The development of well-defined catalyst precursors is another important trend. Neophylpalladium complexes with pyridine-carboxylate ligands have been shown to be efficient catalysts for the aerobic oxidation of a variety of alcohols, operating without the need for additives. csic.es The chelating ligand is crucial for stabilizing the palladium center throughout the catalytic cycle. csic.es By systematically varying the substituents on the pyridine-alcohol scaffold, researchers can create libraries of ligands to screen for optimal catalytic performance in a wide range of reactions. diva-portal.org This modular approach accelerates the discovery of new and improved catalysts for sustainable chemical synthesis. diva-portal.org
Q & A
Q. What are the standard synthetic routes for (3-Propylpyridin-2-yl)methanol, and what key reaction parameters influence yield?
Methodological Answer: The synthesis typically involves halogenated pyridine intermediates or cross-coupling reactions. Key steps include:
- Halogenation : Introducing functional groups (e.g., bromo or fluoro) at specific positions on the pyridine ring to enable subsequent alkylation or oxidation .
- Alkylation : Propyl group introduction via Grignard or Suzuki-Miyaura coupling, requiring precise temperature control (-78°C to 25°C) and catalysts like Pd(PPh₃)₄ .
- Reduction : Conversion of ketones or aldehydes to alcohols using NaBH₄ or LiAlH₄, with yields sensitive to solvent polarity (e.g., THF vs. MeOH) .
Q. Critical Parameters :
- Catalyst loading (0.5–5 mol% for Pd-based systems).
- Reaction time (6–24 hours for coupling steps).
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
Q. Table 1: Representative Synthetic Routes
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers expect?
Methodological Answer:
- ¹H/¹³C NMR :
- FT-IR :
- O-H stretch: 3200–3600 cm⁻¹ (broad).
- C-O (alcohol): 1050–1150 cm⁻¹.
- Mass Spectrometry (HRMS) :
- Molecular ion [M+H]⁺ expected at m/z 152.12 (C₉H₁₃NO⁺) .
Validation Tip : Compare experimental data with computational predictions (e.g., Gaussian for NMR chemical shifts) to resolve ambiguities .
Q. What are the primary research applications of this compound in medicinal chemistry and materials science?
Methodological Answer:
- Medicinal Chemistry :
- Materials Science :
Q. Table 2: Research Applications
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer: Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine as a reference inhibitor) .
- Structural Confounders : Verify purity (>95% via HPLC) and stereochemistry (CD spectroscopy for chiral centers) .
- Temporal Effects : Conduct time-dependent studies (e.g., 24h vs. 72h exposure in cytotoxicity assays) to identify biphasic responses .
Case Study : Discrepancies in IC₅₀ values (5 μM vs. 50 μM) for a COX-2 inhibitor derivative were resolved by identifying residual DMSO (≥0.1%) as an assay interferent .
Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound precursors?
Methodological Answer:
- Ligand Design : Bidentate ligands (e.g., 1,2-diaminocyclohexane) enhance Pd catalyst stability, reducing deactivation .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) to balance reaction rate and byproduct formation.
- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 12h) while maintaining yields >80% .
Q. Table 3: Optimization Parameters
| Parameter | Optimal Range | Impact on Efficiency |
|---|---|---|
| Temperature | 80–100°C | ↑ Rate, ↓ Catalyst lifetime |
| Pd Loading | 1–2 mol% | Cost-effective TON |
| Base | Cs₂CO₃ vs. K₃PO₄ | ↓ Side products in basic conditions |
Q. What computational methods predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
- DFT Calculations :
- Machine Learning :
- Train models on existing kinetic data (e.g., Arrhenius parameters) to predict regioselectivity in new substrates .
Validation : Cross-check computational results with experimental kinetic isotope effects (KIE) to confirm mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
